2-Methoxyphenyl3,4-dimethylbenzoate
Description
2-Methoxyphenyl 3,4-dimethylbenzoate is a benzoate ester characterized by a methoxy group at the 2-position of the phenyl ring and methyl substituents at the 3- and 4-positions of the benzoyl ring. This structural configuration imparts unique physicochemical properties, such as moderate polarity and steric hindrance, which influence its reactivity and solubility.
Properties
Molecular Formula |
C16H16O3 |
|---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
(2-methoxyphenyl) 3,4-dimethylbenzoate |
InChI |
InChI=1S/C16H16O3/c1-11-8-9-13(10-12(11)2)16(17)19-15-7-5-4-6-14(15)18-3/h4-10H,1-3H3 |
InChI Key |
MFIPOANRROMTGM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2OC)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2OC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-methoxyphenyl 3,4-dimethylbenzoate with structurally analogous benzoate esters, focusing on substituent effects and inferred properties.
Table 1: Structural and Physicochemical Properties of Selected Benzoate Esters
Key Observations:
Substituent Effects on Solubility: The methoxy group on the phenyl ring (2-methoxyphenyl) enhances polarity compared to unsubstituted phenyl benzoate, increasing solubility in polar solvents like ethanol or acetone. However, the 3,4-dimethyl groups on the benzoyl ring introduce steric bulk and hydrophobicity, reducing solubility relative to analogs with polar substituents (e.g., methyl 3,5-dimethoxybenzoate) . Methyl 3-methoxybenzoate, with a single methoxy group and smaller ester group (methyl), exhibits higher solubility due to reduced steric hindrance .
Thermal Stability and Reactivity :
- Electron-donating methyl groups on the benzoyl ring stabilize the ester against hydrolysis, whereas electron-withdrawing methoxy groups may slightly increase electrophilicity at the carbonyl carbon. The interplay of these effects in 2-methoxyphenyl 3,4-dimethylbenzoate likely results in intermediate reactivity compared to phenyl benzoate (less reactive) and methyl 3-methoxybenzoate (more reactive) .
This contrasts with methyl 3,5-dimethoxybenzoate, where methoxy groups are meta-oriented, minimizing steric clashes .
Research Findings and Limitations:
- Limited direct studies on 2-methoxyphenyl 3,4-dimethylbenzoate are available in the provided evidence. However, extrapolation from structural analogs suggests that substituent position dominates over substituent type in determining properties. For example, para-substituted methoxy groups (as in 3-methylphenyl 4-methoxybenzoate) enhance solubility more effectively than ortho-substituted ones due to reduced steric effects .
- Compounds with heterocyclic moieties (e.g., oxazolyl derivatives in ) exhibit distinct reactivity profiles but are excluded here due to structural dissimilarity .
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